N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1040687-30-6
VCID: VC2621891
InChI: InChI=1S/C24H27NO3/c1-19-12-13-20(2)24(18-19)27-15-14-25-22-10-6-7-11-23(22)28-17-16-26-21-8-4-3-5-9-21/h3-13,18,25H,14-17H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline

CAS No.: 1040687-30-6

Cat. No.: VC2621891

Molecular Formula: C24H27NO3

Molecular Weight: 377.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline - 1040687-30-6

Specification

CAS No. 1040687-30-6
Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
IUPAC Name N-[2-(2,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Standard InChI InChI=1S/C24H27NO3/c1-19-12-13-20(2)24(18-19)27-15-14-25-22-10-6-7-11-23(22)28-17-16-26-21-8-4-3-5-9-21/h3-13,18,25H,14-17H2,1-2H3
Standard InChI Key AABDLCDARUAIRZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)C)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3

Introduction

Structural Characteristics and Properties

Molecular Structure

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline features a complex architecture with several key structural elements:

  • A central secondary amine (NH) group that bridges two distinct aromatic regions

  • A 2,5-dimethylphenoxy moiety connected to the nitrogen via an ethyl linker

  • An aniline component substituted at the ortho position with a 2-phenoxyethoxy group

  • Multiple ether linkages (C-O-C) that provide conformational flexibility

  • Three aromatic rings that contribute to π-electron delocalization

This molecular architecture shares partial structural similarities with 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, particularly in the incorporation of the 2,5-dimethylphenoxy group and an aniline component. The compound's structural complexity suggests potential for multiple interaction points with biological targets.

Physical Properties

Based on structural analysis and comparison with related compounds, N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline is expected to exhibit the following physical properties:

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidSimilar to related aniline derivatives
ColorOff-white to pale yellowTypical for aromatic amines
Molecular Weight~377.48 g/molCalculated from molecular formula C24H27NO3
SolubilitySoluble in organic solvents (ethanol, DMSO, DCM); Limited water solubilityBased on lipophilic character
Log P~5.2-5.8Estimated from structure containing multiple aromatic rings
Melting Point~110-130°CEstimated from similar compounds

The compound's relatively high lipophilicity, contributed by the three aromatic rings and alkyl groups, suggests favorable membrane permeability, which may be relevant for its potential biological applications.

Chemical Reactivity

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline contains several reactive functional groups:

  • The secondary amine (NH) can participate in nucleophilic substitution reactions

  • The ether linkages are susceptible to cleavage under strongly acidic conditions

  • The aromatic rings can undergo electrophilic aromatic substitution reactions

  • The methyl groups on the 2,5-dimethylphenoxy moiety may undergo oxidation

Similar to 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, this compound can participate in various chemical reactions including oxidation, reduction, and substitution reactions depending on the reagents used. The presence of multiple functional groups provides diverse reaction pathways for chemical modifications.

Synthesis Methodologies

Retrosynthetic Analysis

The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline likely involves a convergent approach with key disconnections at the amine linkage and ether bonds. Based on synthetic routes of similar compounds, several approaches can be proposed:

  • Nucleophilic substitution between 2-(2-phenoxyethoxy)aniline and a suitably activated 2-(2,5-dimethylphenoxy)ethyl derivative

  • Reductive amination between 2-(2-phenoxyethoxy)aniline and 2-(2,5-dimethylphenoxy)acetaldehyde

  • Copper or palladium-catalyzed coupling of an appropriate halide with the amine component

Proposed Synthetic Route

A feasible synthetic pathway would involve:

  • Preparation of 2-(2-phenoxyethoxy)aniline through alkylation of 2-hydroxyaniline with 2-phenoxyethyl bromide

  • Synthesis of 2-(2,5-dimethylphenoxy)ethyl bromide from 2,5-dimethylphenol and 1,2-dibromoethane

  • Nucleophilic substitution between the components under basic conditions

This approach mirrors the nucleophilic substitution reaction described for 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, which involves the reaction between 2-butoxyaniline and 2-(2,5-dimethylphenoxy)ethyl chloride. The reaction would typically be conducted under basic conditions using bases such as potassium carbonate to facilitate the substitution process.

Purification and Characterization

Following synthesis, purification would likely involve:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable solvent mixtures to obtain high purity material

Characterization would include standard analytical techniques:

  • NMR spectroscopy (1H and 13C)

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

Structural FeaturePotential Effect on Activity
2,5-Dimethylphenoxy groupMay enhance lipophilicity and binding to hydrophobic pockets
Secondary amine linkageProvides hydrogen bonding capability and conformational flexibility
2-Phenoxyethoxy substitutionCreates an extended binding surface for interaction with larger protein binding sites
Multiple ether linkagesAllows for variable conformations, potentially enabling induced fit in binding sites

The structural similarities to compounds like 2-((2,5-Dimethoxyphenyl)amino)ethanol and certain phenoxy-substituted ethanamines suggest potential for interaction with similar biological targets, though specific activities would require experimental validation.

Materials Science Applications

Beyond biological applications, the compound's structure suggests potential utility in materials science:

  • The extended conjugated system could contribute to interesting electronic properties

  • The flexible linkers between aromatic units might enable application in liquid crystal technologies

  • The amine functionality could serve as a reactive site for further polymerization or surface modification

Experimental Investigations

Molecular Docking Studies

Computational docking studies could provide valuable insights into potential biological targets. Based on structural features, the following protein targets might be worth investigating:

  • BRD4 – given the structural similarities to known BRD4 inhibitors containing multiple aromatic rings

  • PARP1 – considering the success of dual-target inhibitors targeting BRD4 and PARP1

  • G-protein coupled receptors – due to the presence of aromatic moieties and flexible linkages

Spectroscopic Analysis

The expected spectroscopic properties of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline would include:

  • 1H NMR signals for:

    • Aromatic protons (multiple complex patterns between 6.5-7.5 ppm)

    • Methyl protons from the 2,5-dimethylphenoxy group (singlets at approximately 2.2-2.5 ppm)

    • Methylene protons from the ethoxy and ethyl linkers (multiplets at 3.5-4.5 ppm)

    • NH proton (broad singlet at approximately 4.0-5.0 ppm)

  • 13C NMR would show:

    • Aromatic carbon signals (115-160 ppm)

    • Methyl carbon signals (~18-21 ppm)

    • Methylene carbon signals (40-70 ppm)

  • Mass spectrometry would be expected to show the molecular ion at m/z 377 with characteristic fragmentation patterns involving cleavage at ether and C-N bonds.

Comparative Analysis with Related Compounds

Structural Comparisons

N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline shares structural features with several compounds found in the literature:

  • 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline – Similar in the incorporation of the 2,5-dimethylphenoxy moiety connected to an aniline derivative

  • 2-((2,5-Dimethoxyphenyl)amino)ethanol – Contains the 2,5-dimethoxy substitution pattern on an aromatic ring connected to an amine-containing linker

  • Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)- derivatives – Shares the phenoxy-ethyl linkage pattern

Functional Analogies

The most significant structural similarities appear to be with 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, which suggests potential for similar applications in organic synthesis and biological research.

The compound's extended structure with multiple aromatic rings resembles certain dual-target inhibitors described in the literature, such as those targeting BRD4 and PARP1 . This structural complexity might enable interaction with multiple binding sites or provide selectivity for specific targets.

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